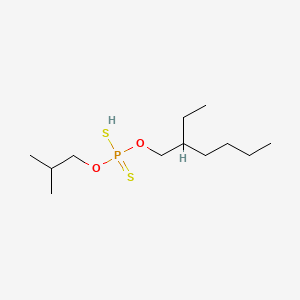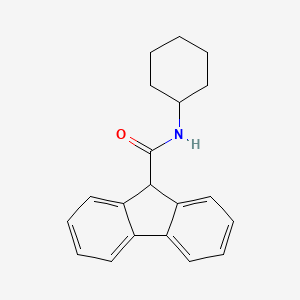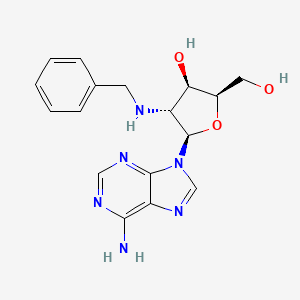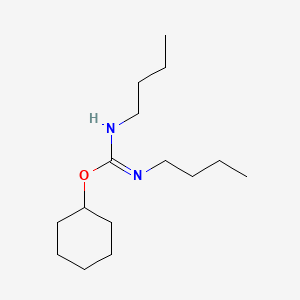
Cyclohexyl N,N'-dibutylimidocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl N,N’-dibutylimidocarbamate is an organic compound with the molecular formula C15H30N2O It is known for its unique structure, which includes a cyclohexyl group and two butyl groups attached to an imidocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl N,N’-dibutylimidocarbamate can be synthesized through the reaction of cyclohexyl isocyanate with N,N’-dibutylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds as follows:
Cyclohexyl isocyanate+N,N’-dibutylamine→Cyclohexyl N,N’-dibutylimidocarbamate
Industrial Production Methods
Industrial production of Cyclohexyl N,N’-dibutylimidocarbamate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl N,N’-dibutylimidocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidocarbamate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Products may include cyclohexyl N,N’-dibutylurea and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially leading to the formation of cyclohexyl N,N’-dibutylamine.
Substitution: Substituted imidocarbamates with different functional groups replacing the original moiety.
Scientific Research Applications
Cyclohexyl N,N’-dibutylimidocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Cyclohexyl N,N’-dibutylimidocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Similar in structure but with two cyclohexyl groups instead of butyl groups.
Cyclohexyl N,N’-dibutylurea: A related compound with a urea moiety instead of an imidocarbamate group.
Uniqueness
Cyclohexyl N,N’-dibutylimidocarbamate is unique due to its specific combination of cyclohexyl and butyl groups attached to an imidocarbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
92861-90-0 |
|---|---|
Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
cyclohexyl N,N'-dibutylcarbamimidate |
InChI |
InChI=1S/C15H30N2O/c1-3-5-12-16-15(17-13-6-4-2)18-14-10-8-7-9-11-14/h14H,3-13H2,1-2H3,(H,16,17) |
InChI Key |
ZTNMYDVZISEXNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=NCCCC)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



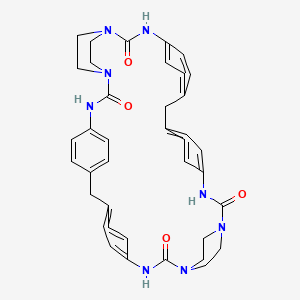

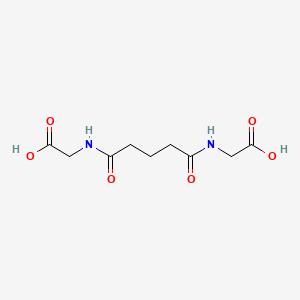
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
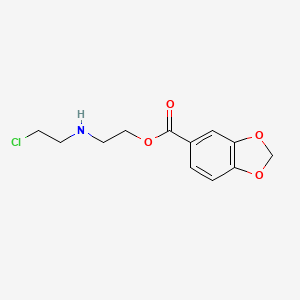
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

